N-Fmoc-L-alanine Hydrate

Description

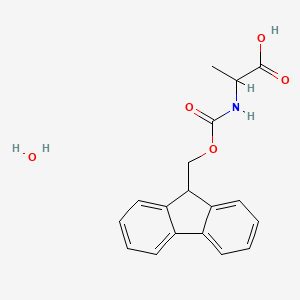

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPWKFLOMOFHGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization of N Fmoc L Alanine Hydrate

Established Synthetic Pathways for N-Fmoc-L-Alanine Hydrate (B1144303)

The most common and well-established method for synthesizing N-Fmoc-L-alanine involves the protection of the amino group of L-alanine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. chemicalbook.comreading.ac.uk This reaction is typically carried out in a mixed solvent system, such as water and dioxane, in the presence of a base like sodium carbonate. The Fmoc protecting group is introduced using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). chemicalbook.com The reaction proceeds via nucleophilic attack of the deprotonated amino group of L-alanine on the carbonyl carbon of Fmoc-OSu. Following the reaction, the mixture is typically filtered and the aqueous layer is acidified to precipitate the N-Fmoc-L-alanine product. chemicalbook.com The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the hydrate form. google.com

Key Features of the Standard Synthesis:

| Feature | Description |

| Starting Material | L-alanine |

| Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Reagent | N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |

| Solvent | Mixed aqueous/organic (e.g., water/dioxane) |

| Base | Sodium Carbonate |

| Purification | Recrystallization |

This standard procedure is widely adopted due to its efficiency and the stability of the Fmoc group under various conditions, while being readily cleavable under mild basic conditions, a critical feature for SPPS. advancedchemtech.com

Innovations in Stereoselective Synthesis for N-Fmoc-L-Alanine Analogues

While the synthesis of N-Fmoc-L-alanine itself is straightforward, the development of stereoselective methods to produce its analogues represents a significant area of research. These innovations are crucial for creating non-proteinogenic amino acids with specific stereochemistry, which can impart unique conformational constraints or biological activities to peptides.

One notable advancement involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. For instance, the asymmetric synthesis of fluorinated alanine (B10760859) analogues has been achieved using enzymatic catalysis or by employing chiral starting materials. mdpi.comresearchgate.net Another approach utilizes chiral Ni(II) complexes of glycine (B1666218) Schiff bases, which can be alkylated to produce α-amino acids with high enantiomeric purity. mdpi.com

Ionic liquids have also emerged as promising media for stereoselective synthesis. They have been shown to mediate the cyclization and incorporation of alanine-linked sulfonamides into quinazolinone structures, leading to the formation of a single E-isomer. nih.gov These innovative strategies provide access to a diverse range of N-Fmoc-L-alanine analogues with well-defined stereochemistry, expanding the toolbox for peptide design and drug discovery.

Preparation of N-Fmoc-L-Alanine Derivatives for Specialized Applications

The versatility of N-Fmoc-L-alanine hydrate as a synthetic precursor allows for the creation of a wide array of derivatives with specialized functionalities. These derivatives are instrumental in various fields, from enhancing peptide properties to introducing unique structural motifs.

Synthesis of N-Fmoc-N-methyl-α-Amino Acid Derivatives

N-methylated amino acids are of significant interest as they can improve the metabolic stability and conformational properties of peptides. A convenient route for the synthesis of N-Fmoc-N-methyl-α-amino acids starts from N-nosyl-α-amino acids. researchgate.netnih.gov The process involves the temporary protection of the carboxyl group as a benzhydryl ester, followed by methylation of the nosyl-protected amine with diazomethane. researchgate.net The nosyl group can then be removed and replaced with an Fmoc group. This method is efficient and preserves the chiral integrity of the amino acid. researchgate.netnih.gov Alternative strategies include the use of 5-oxazolidinones as intermediates for the N-methylation of common amino acids. acs.org

Development of N-Fmoc-α-sulfo-β-Alanine for Enhanced Water Solubilization

To improve the aqueous solubility of peptides and other molecules like chromophores and fluorophores, N-Fmoc-α-sulfo-β-alanine has been developed as a versatile building block. rsc.orgnih.govresearchgate.netiris-biotech.de This derivative is synthesized from β-alanine through oleum (B3057394) sulfonation, followed by N-protection with the Fmoc group. rsc.org Its incorporation into peptides via solid-phase synthesis has been shown to be an effective strategy for increasing water solubility, which is particularly beneficial for biological applications and direct "on-resin" peptide labeling. rsc.orgnih.govresearchgate.netiris-biotech.de

Synthesis of Quaternary α-Arylated Alanine Derivatives

Quaternary α-arylated amino acids are valuable for introducing conformational constraints in peptides. A practical and scalable synthesis of these derivatives from L-alanine has been developed. researchgate.netscispace.comresearchgate.net The strategy involves the diastereoselective formation of an imidazolidinone derivative from the amino acid. scispace.comresearchgate.net This is followed by the formation of an N'-arylurea adduct, which undergoes an intramolecular N-to-C aryl migration upon treatment with a base. researchgate.netscispace.com The resulting bicyclic hydantoin (B18101) can then be hydrolyzed to yield the desired quaternary α-aryl amino acid, which can subsequently be Fmoc-protected. researchgate.netscispace.com This method notably avoids the use of transition metals. researchgate.netresearchgate.net

Synthetic Approach to Quaternary α-Arylated Alanine Derivatives:

| Step | Description |

| 1. Imidazolidinone Formation | Diastereoselective reaction of L-alanine to form a chiral imidazolidinone. |

| 2. N'-Aryl Urea (B33335) Adduct Formation | Reaction with an aryl isocyanate to form an N'-aryl urea adduct. |

| 3. N-to-C Aryl Migration | Base-induced intramolecular rearrangement to form a C-arylated hydantoin. |

| 4. Hydrolysis and Protection | Hydrolysis of the hydantoin to the free amino acid, followed by N-Fmoc protection. |

Functionalization with Heterocyclic Moieties (e.g., 2-Furyl-Alanine)

The incorporation of heterocyclic moieties, such as a furan (B31954) ring, can introduce unique chemical reactivity and spectroscopic properties into peptides. N-Fmoc-L-Ala(2-furyl)-OH is a derivative that serves this purpose. peptide.comsigmaaldrich.comchemimpex.comiris-biotech.de The furan group, being an electron-rich diene, can participate in Diels-Alder reactions, enabling site-specific chemical modification and crosslinking of peptides and proteins. iris-biotech.de However, the furan group can be sensitive to the acidic conditions used for cleavage from the solid support in SPPS. nih.gov Therefore, optimized cleavage cocktails containing scavengers like triisopropylsilane (B1312306) and water are necessary to minimize degradation of the furyl group. nih.gov

Applications of N Fmoc L Alanine Hydrate in Advanced Peptide Synthesis Methodologies

Foundational Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) revolutionized the way peptides are created, offering a streamlined and efficient alternative to traditional solution-phase methods. masterorganicchemistry.com N-Fmoc-L-alanine hydrate (B1144303) is a fundamental building block in the Fmoc/tBu strategy of SPPS. chemimpex.commasterorganicchemistry.com In this process, the peptide chain is assembled step-by-step while anchored to a solid support, or resin. masterorganicchemistry.com

Orthogonal Protecting Group Strategy in Fmoc-Based SPPS

The success of Fmoc-based SPPS hinges on the concept of orthogonal protection. peptide.comiris-biotech.de This strategy employs protecting groups for the N-terminus and amino acid side chains that can be removed under different chemical conditions. peptide.comiris-biotech.de The N-terminal Fmoc group is base-labile, meaning it can be cleaved with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). masterorganicchemistry.comiris-biotech.de In contrast, the side-chain protecting groups, such as the tert-butyl (tBu) group, are acid-labile and are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.comiris-biotech.de

This orthogonality is crucial as it allows for the selective deprotection of the N-terminus at each cycle of amino acid addition without affecting the side-chain protecting groups. peptide.com N-Fmoc-L-alanine hydrate fits perfectly into this scheme, with its Fmoc group readily removed by piperidine to allow for the coupling of the next amino acid in the sequence. advancedchemtech.com

Mechanistic Considerations in Fmoc Deprotection Steps

The removal of the Fmoc group is a critical step in each cycle of SPPS. The mechanism involves the abstraction of an acidic proton from the fluorene (B118485) ring by a base, most commonly piperidine. peptide.comnih.gov This initiates a β-elimination reaction, leading to the formation of dibenzofulvene (DBF) and carbon dioxide, thereby liberating the N-terminal amine of the growing peptide chain. peptide.comscielo.org.mx

Optimization of Coupling Efficiencies and Minimization of Side Reactions

Achieving high coupling efficiency in every step is essential for the successful synthesis of long peptides. iris-biotech.de The formation of the peptide bond between the free amine of the resin-bound peptide and the activated carboxyl group of the incoming this compound is facilitated by coupling reagents. bachem.com Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or uronium/aminium salts such as HBTU, HATU, and COMU. bachem.comchempep.com

Several factors can influence coupling efficiency, including the choice of solvent, temperature, and the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®, which can suppress side reactions and enhance reaction rates. bachem.compeptide.com Incomplete coupling can lead to truncated peptides. To prevent this, a capping step, often using acetic anhydride, is sometimes employed to block any unreacted amino groups and prevent them from participating in subsequent coupling steps. csic.es

Strategies for Overcoming Synthetic Challenges in SPPS (e.g., Racemization, Aspartimide Formation)

Despite the robustness of Fmoc-SPPS, certain side reactions can compromise the integrity of the synthesized peptide.

Racemization: The activation of the carboxylic acid of an N-Fmoc-amino acid can increase the acidity of the α-proton, making it susceptible to abstraction and leading to a loss of stereochemical purity (racemization). peptide.comacs.org This is particularly a concern for certain amino acids like histidine and cysteine. peptide.com The addition of reagents like HOBt or its analogs can help to suppress racemization during the coupling step. peptide.com Studies have shown that the extent of racemization can be low, around 0.4% or less per synthesis cycle under optimized conditions. nih.gov

Aspartimide Formation: This is a significant side reaction that can occur when a peptide sequence contains an aspartic acid residue. sigmaaldrich.comnih.gov The repeated exposure to the basic conditions of Fmoc deprotection can cause the peptide backbone nitrogen to attack the side-chain carboxyl group of aspartic acid, forming a cyclic aspartimide intermediate. sigmaaldrich.comresearchgate.net This intermediate can then be opened by piperidine or water to yield a mixture of α- and β-aspartyl peptides, as well as their racemized counterparts, which are often difficult to separate from the desired product. sigmaaldrich.comnih.gov Strategies to mitigate aspartimide formation include using sterically hindered side-chain protecting groups for aspartic acid, such as the 3-methylpent-3-yl (OMpe) group, or protecting the backbone amide nitrogen of the preceding amino acid. nih.govacs.org Adding HOBt to the piperidine deprotection solution has also been shown to reduce aspartimide formation. peptide.combiotage.com

Utility in Solution-Phase Peptide Synthesis

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains valuable, particularly for large-scale production. chempep.com this compound is also a key reagent in solution-phase synthesis. researchgate.netgoogle.com In this approach, the peptide is synthesized in a stepwise manner in a homogenous solution. masterorganicchemistry.com The principles of orthogonal protection are still applied, and the Fmoc group is removed using a base like piperidine. nih.gov One of the challenges in solution-phase synthesis is the purification of the product after each step.

Synthesis of Complex Peptides and Peptidomimetics

This compound is a versatile building block for the synthesis of not only simple linear peptides but also more complex structures. chemimpex.com These include cyclic peptides, branched peptides, and peptidomimetics. csic.esnih.govresearchgate.net

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and bioavailability. csic.es N-Fmoc-L-alanine can be incorporated into these modified structures. For instance, it has been used in the synthesis of peptidomimetics containing chloroalkene dipeptide isosteres. nih.gov The ability to use N-Fmoc-L-alanine in combination with other specialized building blocks and synthetic strategies allows for the creation of a vast array of complex peptide-based molecules for various applications in research and drug discovery. csic.esresearchgate.net

Data Tables

Table 1: Common Protecting Groups in Fmoc-Based Peptide Synthesis

| Protecting Group | Abbreviation | Chemical Structure | Cleavage Condition | Purpose |

| Fluorenylmethoxycarbonyl | Fmoc | C15H11O2- | Base (e.g., 20% Piperidine in DMF) masterorganicchemistry.comiris-biotech.de | N-terminal α-amino group protection |

| tert-Butyl | tBu | -C(CH3)3 | Strong Acid (e.g., TFA) iris-biotech.de | Side-chain protection for Asp, Glu, Ser, Thr |

| Trityl | Trt | -C(C6H5)3 | Acid peptide.com | Side-chain protection for Asn, Gln, His |

| tert-Butoxycarbonyl | Boc | -COOC(CH3)3 | Acid (e.g., TFA) peptide.comacs.org | Side-chain protection for Lys, Trp |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | C13H17O3S- | Acid nih.gov | Side-chain protection for Arg |

Table 2: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies

| Side Reaction | Description | Common Sequences | Mitigation Strategies |

| Racemization | Loss of stereochemical integrity at the α-carbon. peptide.com | His, Cys peptide.com | Addition of HOBt or analogs during coupling peptide.com; Use of specific protecting groups for sensitive residues. peptide.com |

| Aspartimide Formation | Cyclization of the aspartic acid side chain with the peptide backbone. sigmaaldrich.comnih.gov | Asp-Gly, Asp-Ala, Asp-Ser peptide.com | Use of sterically hindered side-chain protecting groups (e.g., OMpe) nih.gov; Backbone protection (e.g., Dmb) nih.gov; Addition of HOBt to deprotection solution. biotage.com |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide to form a six-membered ring, leading to cleavage from the resin. iris-biotech.depeptide.com | Sequences with Proline at the C-terminus peptide.com | Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin) peptide.com; Coupling of a dipeptide unit. chempep.com |

| Incomplete Deprotection | Failure to completely remove the Fmoc group. iris-biotech.de | Aggregated sequences peptide.com | Extended deprotection times peptide.com; Use of stronger base cocktails (e.g., with DBU). peptide.comiris-biotech.de |

Incorporation into Phosphorylated Peptide Constructs

The synthesis of phosphopeptides is critical for studying cellular signaling pathways, as reversible phosphorylation of serine, threonine, and tyrosine residues is a key post-translational modification (PTM). The Fmoc-SPPS methodology is the preferred strategy for chemically synthesizing these modified peptides because the mild base conditions used for Fmoc group removal are compatible with the acid-sensitive phosphate (B84403) groups, a significant advantage over the harsh hydrofluoric acid cleavage used in older Boc-based methods. nih.govnih.govsemanticscholar.org

In this context, this compound is used as a standard, non-phosphorylated building block that is incorporated sequentially into the growing peptide chain alongside specialized, protected phosphoamino acid derivatives. The general strategy involves the use of Fmoc-protected serine, threonine, or tyrosine residues where the side-chain hydroxyl is already phosphorylated and protected, typically with a benzyl (B1604629) (Bzl) or other suitable group. researchgate.netnih.govbiosynth.com These specialized monomers are incorporated at the desired positions in the sequence, while standard residues like this compound are coupled at other positions using conventional activation reagents.

For example, in the synthesis of a peptide sequence containing both alanine (B10760859) and phosphoserine, the synthetic cycle would involve:

Coupling of this compound using an activating agent like HBTU/DIPEA.

Removal of the Fmoc group with piperidine.

Coupling of the next amino acid, which could be Fmoc-O-benzylphospho-L-serine (Fmoc-Ser(PO(OBzl)OH)-OH). biosynth.com

Repetition of this cycle until the full peptide is assembled.

The benzyl protection on the phosphate group is crucial as it minimizes a side reaction known as β-elimination during the basic Fmoc deprotection step. nih.gov Although generally robust, challenges can arise, especially in sequences with multiple phosphorylation sites, which can lead to decreased coupling yields due to steric hindrance and electrostatic repulsion. researchgate.net

| Parameter | Description | Relevance to this compound |

| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | This compound is a standard building block used in this strategy. researchgate.net |

| Phospho-Monomer | Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH | These are coupled at specific sites, while this compound is used for non-phosphorylated alanine positions. biosynth.com |

| Key Advantage | Orthogonal protection scheme compatible with acid-labile phosphate groups. nih.govsemanticscholar.org | Allows for the seamless incorporation of standard amino acids like alanine alongside fragile modified residues. |

| Potential Issue | β-elimination of the phosphate group. | Mitigated by using benzyl (Bzl) protection on the phosphate. This does not directly involve the alanine residue. nih.gov |

Strategies for Glycosylated Peptide Assembly

Glycosylation, the enzymatic attachment of sugars to proteins, is another vital post-translational modification influencing protein folding, stability, and function. The chemical synthesis of glycopeptides provides homogeneous material for biological studies, a task that is challenging to achieve through biological expression systems. Similar to phosphopeptides, Fmoc-SPPS is the method of choice for glycopeptide synthesis due to its mild reaction conditions, which preserve the delicate glycosidic bonds. nih.govsemanticscholar.org

The most common strategy is the "building block" approach, where a pre-formed glycosylated amino acid, such as Fmoc-Ser(Ac₃-β-D-GlcNAc)-OH or Fmoc-Asn(Ac₄-β-D-GlcNAc)-OH, is synthesized first and then incorporated into the peptide chain during SPPS. mdpi.comnih.gov this compound is utilized as a standard building block for the non-glycosylated parts of the peptide sequence. The synthesis proceeds through the standard deprotection and coupling cycles of Fmoc-SPPS, alternating between the coupling of standard amino acids like this compound and the more complex glycosylated building blocks. nih.gov

The choice of resin and coupling conditions can significantly impact the efficiency of incorporating bulky glycosylated amino acids. diva-portal.org Research has shown that microwave-assisted synthesis can accelerate the glycosylation of Fmoc amino acids and their subsequent use in SPPS, shortening reaction times significantly. nih.gov The presence of this compound in the sequence does not typically complicate the synthesis, as it is a relatively small and unhindered residue that couples efficiently.

| Methodology | Key Features | Role of this compound |

| Building Block Approach | Pre-synthesized glycosylated Fmoc-amino acids are used. nih.gov | Incorporated as a standard, non-glycosylated residue in the peptide backbone. |

| Synthesis Chemistry | Fmoc-SPPS (conventional or microwave-assisted). nih.govnih.gov | A routine component of the sequential chain elongation process. |

| Glycosylated Monomers | Fmoc-Ser/Thr(Glycan)-OH (for O-linked), Fmoc-Asn(Glycan)-OH (for N-linked). mdpi.com | Coupled at specific sites, while this compound fills other positions in the sequence. |

| Key Benefit | Produces glycopeptides with defined glycan structure and attachment site. | Its straightforward and efficient coupling helps maintain high overall yield during the synthesis of complex glycopeptides. |

Synthesis of N-Methylated Peptides

N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a modification that can dramatically alter a peptide's properties. It enhances metabolic stability by protecting against enzymatic degradation and can constrain the peptide's conformation, often leading to improved receptor affinity and cell permeability. To incorporate this modification, a specific building block, N-Fmoc-N-methyl-L-alanine , is used instead of the standard this compound. chemimpex.comfishersci.ca

The synthesis of N-methylated peptides using Fmoc-SPPS presents a challenge because the tertiary amine of the N-methylated amino acid leads to significantly slower coupling kinetics. Standard coupling reagents are often insufficient to achieve complete acylation of the sterically hindered N-methyl amine. To overcome this, more potent coupling reagents or specialized protocols are required. researchgate.net

A convenient synthetic route for N-Fmoc-N-methyl-α-amino acids has been developed, making these building blocks more accessible for both solution-phase and solid-phase synthesis. researchgate.net Once prepared, N-Fmoc-N-methyl-L-alanine can be incorporated into a peptide sequence using Fmoc-SPPS. Its use is critical for researchers in drug development aiming to create more effective peptide-based therapeutics with enhanced pharmacological profiles. chemimpex.com

| Building Block | Chemical Formula | CAS Number | Key Application |

| N-Fmoc-N-methyl-L-alanine | C₁₉H₁₉NO₄ | 84000-07-7 | Introduction of N-methylation to enhance peptide stability and bioactivity. chemimpex.comfishersci.ca |

| Synthesis Challenge | Description | Solution | |

| Slow Coupling Kinetics | The N-methyl group creates steric hindrance, slowing down the coupling of the subsequent amino acid. | Use of stronger coupling reagents (e.g., HATU) or extended reaction times. | |

| Racemization | Not a major issue for N-methyl-alanine itself, but the synthesis of the building block must preserve chirality. | Synthetic routes are designed to maintain the chiral integrity of the amino acid precursor. researchgate.net |

Approaches to Peptide Ligation and Site-Specific Labeling

Creating very large proteins or introducing specific labels at precise locations often requires chemically joining smaller, fully unprotected peptide fragments. Native Chemical Ligation (NCL) is the most prominent method for achieving this. wikipedia.orgnih.gov The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. wikipedia.org

The use of this compound in this context is indirect but foundational. The peptide fragments used in ligation are themselves synthesized via SPPS. However, generating the required C-terminal peptide thioester is not straightforward with standard Fmoc-SPPS because the thioester linkage is unstable to the basic piperidine treatment used for Fmoc group removal. wikipedia.orgspringernature.com Therefore, specialized strategies have been developed. These include synthesizing a peptide hydrazide that is converted to a thioester after assembly, or using thioester "surrogates" like the N-acyl-benzimidazolinone (Nbz) or 3,4-diaminobenzoyl (Dbz) systems, which are stable to the synthesis conditions and can be activated for ligation post-synthesis. springernature.comnih.gov

For site-specific labeling, derivatives of Fmoc-L-alanine can be used as chemical handles. For instance, Fmoc-L-Ala(2-Furyl)-OH incorporates a furan (B31954) moiety. iris-biotech.deiris-biotech.de The furan group, an electron-rich diene, can undergo specific Diels-Alder reactions or photoactivated labeling, allowing for the covalent attachment of probes, drugs, or other molecules at a defined alanine position within the peptide sequence. This provides a powerful tool for creating antibody-drug conjugates or fluorescently labeled peptides for diagnostic purposes. iris-biotech.de

Furthermore, NCL itself can be extended to alanine sites. A cysteine residue required for ligation can be converted to an alanine residue in a subsequent desulfurization step, effectively allowing ligation to occur at an alanine site. wikipedia.orgnih.gov

| Technique | Description | Relevance of Alanine Building Blocks |

| Native Chemical Ligation (NCL) | Covalent condensation of two unprotected peptide fragments. wikipedia.org | Peptide fragments are built using standard Fmoc-SPPS, where this compound is a common component. |

| Ligation-Desulfurization | An N-terminal cysteine used for ligation is chemically converted to alanine post-ligation. nih.gov | Extends the utility of NCL to create native peptide bonds at alanine residues. |

| Site-Specific Labeling | Introduction of a chemical handle for subsequent modification. | Fmoc-L-Ala(2-Furyl)-OH can be incorporated to allow for specific labeling at an alanine position via furan chemistry. iris-biotech.deiris-biotech.de |

Structural Characterization and Spectroscopic Analysis of N Fmoc L Alanine Hydrate Systems

Comprehensive Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to analyze N-Fmoc-L-alanine hydrate (B1144303), each offering unique insights into its molecular architecture and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation and configuration of N-Fmoc-L-alanine in solution. 1H NMR, in particular, provides detailed information about the chemical environment of protons within the molecule. For instance, in a 1H NMR spectrum of N-(9-fluorenylmethoxycarbonyl)-L-alanine recorded in DMSO-d6, distinct signals corresponding to the aromatic protons of the Fmoc group and the aliphatic protons of the alanine (B10760859) residue can be observed. chemicalbook.com The coupling constants between adjacent protons, such as the 3JαN coupling, can provide insights into the dihedral angles of the peptide backbone, helping to define its conformational preferences. researchgate.net Studies on similar Fmoc-protected amino acids have utilized NMR to confirm the structure and to show that the Fmoc group is often buried within the core of self-assembled structures. researchgate.net

Table 1: Representative 1H NMR Spectral Data for N-Fmoc-L-alanine.

| Proton | Chemical Shift (ppm) |

| Alanine CH | ~4.0-4.3 |

| Alanine CH3 | ~1.3 |

| Fmoc CH | ~4.2-4.4 |

| Fmoc Aromatic CH | ~7.2-7.9 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. chemicalbook.com

In the IR spectrum of N-Fmoc-L-alanine, characteristic absorption bands are expected for the N-H stretching of the carbamate (B1207046), the C=O stretching of both the carbamate and the carboxylic acid, and the vibrations of the fluorenyl and alanine moieties. fu-berlin.denih.gov The presence of water of hydration can be identified by broad absorption bands in the O-H stretching region. researchgate.net Theoretical studies using density functional theory (DFT) can be employed to calculate the vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov

Table 2: Key Infrared Absorption Bands for N-Fmoc-L-alanine.

| Functional Group | Approximate Wavenumber (cm-1) |

| N-H Stretch (carbamate) | 3300-3400 |

| O-H Stretch (carboxylic acid & water) | 2500-3300 (broad) |

| C=O Stretch (carbamate) | ~1700 |

| C=O Stretch (carboxylic acid) | ~1720 |

| C=C Stretch (aromatic) | 1450-1600 |

Note: These are general ranges and can be influenced by the specific molecular environment and hydration state.

Chiroptical spectroscopic techniques are essential for confirming the stereochemistry of N-Fmoc-L-alanine hydrate. These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light.

Optical Rotation measures the rotation of plane-polarized light by a chiral sample and is a fundamental indicator of its enantiomeric purity.

Electronic Circular Dichroism (ECD) provides information about the electronic transitions within the molecule, particularly those of the aromatic Fmoc chromophore and the peptide backbone. nsf.gov The sign and magnitude of the ECD signals are highly sensitive to the molecule's conformation and the spatial arrangement of its chromophores. nsf.gov

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD and provides stereochemical information based on the vibrational transitions of the molecule. Studies on similar Fmoc-amino acid surfactants have shown that chiroptical properties can be highly dependent on concentration and aggregation state. researchgate.net In some systems, the co-assembly of chiral molecules like Fmoc-alanine with other chiral species can lead to significant enhancement of the chiroptical signals, a phenomenon that can be analyzed by single-crystal X-ray crystallography and computational modeling. rsc.org

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. mzcloud.orgvwr.comvwr.comrsc.org High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula C₁₈H₁₇NO₄ for the anhydrous form. mzcloud.orgnih.govglentham.com The mass of the hydrate will reflect the addition of one or more water molecules. nih.govthermofisher.com

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, characteristic fragment ions are produced that can help to elucidate the structure. For example, cleavage of the bond between the Fmoc group and the alanine residue is a common fragmentation pathway. researchgate.net

X-ray Crystallographic Studies of this compound and Analogues

X-ray crystallography provides the most definitive, atomic-level structural information for crystalline solids. worktribe.com

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal lattice. worktribe.com This technique can reveal detailed information about bond lengths, bond angles, and the conformation of the N-Fmoc-L-alanine molecule. mdpi.com Crucially, it can also identify the location of the water molecules of hydration and elucidate the intricate network of hydrogen bonds they form with the N-Fmoc-L-alanine molecules. worktribe.comresearchgate.net These hydrogen bonds play a significant role in stabilizing the crystal structure. worktribe.com While a specific single-crystal structure for this compound was not found in the search results, studies on analogous Fmoc-amino acids and other amino acid hydrates demonstrate the power of this technique in understanding molecular packing, hydrogen bonding networks, and the influence of solvent molecules on the crystal structure. mdpi.comresearchgate.netresearchgate.net Powder X-ray diffraction (PXRD) is a complementary technique that can be used to analyze the bulk material and compare it to the simulated pattern from single-crystal data, confirming the phase purity and providing insights into the self-assembly in different states, such as gels. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In related Fmoc-protected amino acids, the crystal packing is often characterized by interactions involving the fluorenylmethoxycarbonyl (Fmoc) group and the amino acid moiety. mit.edu The fluorenyl groups, with their extensive aromatic systems, tend to engage in π-π stacking interactions, which contribute significantly to the stability of the crystal structure. mit.edu

Hydrogen bonding plays a crucial role in defining the crystal packing of this compound. The carboxylic acid group of the alanine residue, the carbamate linkage of the Fmoc group, and the water molecule of hydration all serve as potential hydrogen bond donors and acceptors. This leads to the formation of a complex hydrogen-bonding network. For instance, in the crystal structure of Fmoc-L-tyrosine hydrate, a 2D hydrogen-bonded network is formed, which is shielded by the bulky Fmoc protecting groups. researchgate.netrsc.org A similar arrangement is anticipated in this compound, where the water molecule can bridge two Fmoc-L-alanine molecules through hydrogen bonds.

Studies on similar Fmoc-protected amino acids, such as Fmoc-L-phenylalanine, have shown that the molecules can arrange in both crystal and gel states, with molecular stacking of the planar Fmoc moieties being a dominant factor in the crystalline structure. mdpi.com The interplay between hydrogen bonding and π-π stacking results in various packing motifs, including the formation of helical structures in some Fmoc-protected amino acids. rsc.org

Table 1: Key Intermolecular Interactions in Fmoc-Amino Acid Crystal Structures

| Interaction Type | Participating Groups | Significance in Crystal Packing |

| Hydrogen Bonding | Carboxylic acid, Carbamate (N-H, C=O), Water of hydration | Directs the primary structure, forming chains, sheets, or 3D networks. |

| π-π Stacking | Fluorenyl rings of the Fmoc group | Stabilizes the crystal lattice through aromatic interactions. |

| van der Waals Forces | Aliphatic and aromatic portions of the molecule | Contribute to the overall cohesive energy of the crystal. |

Polymorphism and its Structural Implications in Fmoc-Amino Acids

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon among Fmoc-protected amino acids. rsc.org Different polymorphic forms arise from variations in the molecular packing and intermolecular interactions, leading to distinct physical properties.

For instance, a study on Fmoc-DL-pyridylalanine revealed the existence of two polymorphic forms with notable differences in their unit cell parameters. rsc.org These polymorphs exhibited different packing arrangements, with one form containing discrete face-to-face dimers. rsc.org While specific polymorphic forms of this compound have not been extensively detailed in publicly available literature, a patent has indicated the existence of different crystal structures for N-Fmoc-L-alanine, suggesting the potential for polymorphism. nih.gov

The structural implications of polymorphism in Fmoc-amino acids are significant. Different polymorphs can exhibit variations in thermodynamic stability, dissolution rate, and other physicochemical properties. The presence of uncommon or weak hydrogen bonds in one polymorph may suggest the potential for the existence of a more stable form with stronger interactions.

Conformational Analysis of Alanine Residues within Fmoc-Protected Systems

The conformation of the alanine residue within the this compound system is defined by the torsional angles of its backbone. These angles, in turn, are influenced by the steric hindrance imposed by the bulky Fmoc protecting group and the network of intermolecular interactions within the crystal lattice.

In general, the alanine residue is known for its conformational flexibility. However, when incorporated into a larger molecular framework, such as the Fmoc-protected system, its conformational freedom is restricted. The specific values of the φ (phi) and ψ (psi) torsion angles determine the local secondary structure.

NMR studies on short alanine-containing peptides have shown that the alanine residue can adopt a polyproline II (PII) conformation in aqueous solutions. pnas.org This conformation is characterized by specific φ and ψ angles. However, in the solid state, the conformation will be dictated by the crystal packing forces. Theoretical calculations on alanine dipeptides have also been used to explore the conformational landscape and the influence of solvation on the preferred structure. pnas.org

For this compound, solid-state NMR studies can provide insights into the local environment of the alanine residue. For example, the ¹⁷O NMR parameters of Fmoc-protected alanine are significantly different from those of the unprotected amino acid, indicating a change in the local bonding environment. rsc.org A detailed single-crystal X-ray diffraction study would be necessary to determine the precise torsional angles of the alanine residue within the this compound crystal structure.

Self Assembly and Supramolecular Chemistry of Fmoc Alanine Systems

Principles Governing Self-Assembly in Fmoc-Amino Acid Conjugates

The self-assembly of N-Fmoc-L-alanine and other Fmoc-amino acid conjugates is primarily driven by the amphiphilic nature of the molecule. The bulky, hydrophobic Fmoc group provides a strong impetus for aggregation in aqueous environments to minimize unfavorable interactions with water. mdpi.comrsc.org Concurrently, the amino acid moiety offers hydrophilic character and specific hydrogen bonding capabilities through its amide and carboxylic acid groups. manchester.ac.uk

This molecular architecture leads to a process where an ensemble of non-covalent forces, including aromatic stacking, hydrogen bonding, and van der Waals interactions, collectively drive the organization of individual molecules into higher-order structures. acs.orgbeilstein-journals.org The process is often initiated by a change in environmental conditions, such as pH or solvent composition, which alters the solubility of the monomeric species and triggers aggregation. researchgate.netnih.gov For instance, a common method involves dissolving the Fmoc-amino acid at a high pH, where the carboxylic acid is deprotonated and the molecule is soluble, followed by a reduction in pH. This protonates the carboxylate, reduces solubility, and initiates the self-assembly cascade into a stable, structured network. nih.govrsc.org The final architecture is a result of the intricate balance between the π-π stacking of the fluorenyl groups and the hydrogen-bonding network of the peptide components. manchester.ac.uk

Formation and Characterization of Hydrogels and Organogels

N-Fmoc-L-alanine is capable of forming both hydrogels (in water) and organogels (in organic solvents), demonstrating the versatility of its self-assembly behavior. The formation of these gels is typically induced by external stimuli that modulate the solubility of the gelator molecules.

Hydrogel Formation: Hydrogels from Fmoc-amino acids are commonly prepared using a pH-switch method. rsc.org The process involves:

Dissolving N-Fmoc-L-alanine in water by adding a base (e.g., NaOH) to deprotonate the carboxylic acid, forming a soluble salt. rsc.org

Triggering gelation by slowly lowering the pH through the addition of an acid or a slow-hydrolyzing agent like glucono-δ-lactone (GdL). rsc.org This neutralizes the carboxylate groups, reduces the molecule's solubility, and initiates self-assembly into a three-dimensional network that entraps water molecules. researchgate.net

Organogel Formation: The gelation in organic solvents is often achieved through a solvent-switch or temperature-change (thermotropic) method. For instance, dissolving the compound in a good solvent like dimethyl sulfoxide (B87167) (DMSO) and then adding a poor solvent (like water) can induce aggregation and gel formation. rsc.org

Characterization: The resulting gels are characterized by various techniques to understand their macroscopic properties and microscopic structure. Rheology is used to measure the mechanical strength of the gels, with the storage modulus (G') indicating the elastic character and the loss modulus (G'') representing the viscous component. For a true gel, G' is significantly greater than G''. nih.gov Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) are used to probe the hydrogen-bonding environment.

| Gelator System | Gel Type | Formation Method | Storage Modulus (G') | Reference |

| Fmoc-Ala-Ala | Hydrogel | pH Switch | ~2x greater than Fmoc-Ala-Lac | acs.org |

| Fmoc-Phe | Hydrogel | pH Switch (low GdL) | Not specified | rsc.org |

| Fmoc-FFRRVR | Hydrogel | Dissolution in water | Elastic and injectable | rsc.org |

This table presents data for related Fmoc-amino acid and peptide systems to illustrate typical characterization results.

Role of Non-Covalent Interactions (e.g., π-Stacking, Hydrogen Bonding) in Directed Self-Assembly

The hierarchical self-assembly of N-Fmoc-L-alanine is directed by a symphony of specific non-covalent interactions. nih.govrsc.org The primary driving forces are π-π stacking and hydrogen bonding.

π-π Stacking: The aromatic fluorenyl rings of the Fmoc group have a strong tendency to stack on top of each other, driven by favorable aromatic interactions. mdpi.comnih.gov This interaction is a major contributor to the initial aggregation and the formation of the core of the self-assembled nanostructures. manchester.ac.ukresearchgate.net Fluorescence spectroscopy is a key tool to study this phenomenon; the formation of excimers (excited-state dimers) often indicates close proximity and stacking of the fluorenyl groups. nih.govresearchgate.net Parallel stacking of Fmoc groups is often a preferred arrangement in these assemblies. nih.gov

Hydrogen Bonding: The amino acid portion of the molecule provides crucial hydrogen bond donor (N-H) and acceptor (C=O) sites. These groups form intermolecular hydrogen bonds, often leading to the formation of β-sheet-like structures, which are common motifs in peptide self-assembly. acs.orgacs.org These hydrogen bonds stabilize the assembly and contribute to the rigidity and persistence of the resulting nanofibers. mdpi.com While β-sheet-like hydrogen bonding is a significant factor, studies on analogous systems have shown that self-assembly can still occur even when this specific interaction is disrupted, indicating the dominant role of other forces like π-π stacking and general hydrophobic interactions. acs.org

Together, these interactions create a directional and cooperative assembly process, leading to well-defined supramolecular polymers. acs.org

Morphological Analysis of Self-Assembled Nanostructures (e.g., Fibrillar Architectures)

The supramolecular structures formed by the self-assembly of N-Fmoc-L-alanine are predominantly long, entangled nanofibers. rsc.orgchemrxiv.org The morphology of these aggregates is typically investigated using high-resolution microscopy techniques.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These methods provide direct visualization of the nanostructures. Studies on Fmoc-alanine and related Fmoc-amino acids consistently reveal the formation of fibrillar networks. acs.orgchemrxiv.org The fibers can vary in width and length depending on the precise conditions of gelation, such as concentration and the rate of pH change. chemrxiv.org For instance, Fmoc-Alanine has been observed to form flower-like structures at room temperature, which can transition to other morphologies upon heating. chemrxiv.org

Atomic Force Microscopy (AFM): AFM provides topographical information and can reveal details about the surface and dimensions of the fibrils, including their height and helical twist, if present.

X-ray Diffraction (XRD): Wide-angle X-ray scattering (WAXS) on dried or aligned gel samples provides information about the molecular packing within the fibrils. acs.org Diffraction patterns often show characteristic spacings that correspond to the distances between stacked Fmoc groups and the repeat distance of the hydrogen-bonded peptide backbone. rsc.orgrsc.org For example, diffraction studies on the analogous Fmoc-Ala-Ala system revealed a primary d-spacing of 26.6 Å, corresponding to the fibril diameter. acs.org

These analyses confirm that the macroscopic gel is an emergent property of a microscopic network of entangled, high-aspect-ratio nanofibers.

| Technique | Observation | Typical Finding for Fmoc-Amino Acid Systems |

| TEM/SEM | Visualization of nanostructure morphology | Entangled network of nanofibers or fibrils. acs.orgchemrxiv.org |

| AFM | High-resolution topographical imaging | Measurement of fibril dimensions (height, width). nih.gov |

| WAXS | Molecular packing and repeating distances | Characteristic peaks indicating ordered π-stacking and β-sheet structures. acs.orgacs.org |

Impact of Molecular Chirality and Hydration on Supramolecular Organization

The stereochemistry of the amino acid and the presence of water molecules are critical factors that influence the final supramolecular architecture.

Molecular Chirality: Chirality plays a key role at all levels of self-assembly, from the packing of individual molecules to the macroscopic properties of the resulting material. rsc.orgrsc.org The use of a single enantiomer, L-alanine, introduces chirality into the system. This molecular handedness can be amplified to the supramolecular level, resulting in the formation of twisted or helical nanofibers. rsc.orgnih.gov The specific handedness (left or right) of the resulting supramolecular helix is dictated by the chirality of the constituent amino acid. nih.gov Circular Dichroism (CD) spectroscopy is a powerful technique used to probe this chiral organization, as the formation of ordered chiral aggregates gives rise to distinct signals that are different from the monomeric species. rsc.orgnih.gov Studies comparing homochiral (all-L or all-D) and heterochiral (mixed L and D) peptide systems have shown that stereochemistry profoundly affects the ability to form gels and the morphology of the resulting structures. nih.govresearchgate.net

Hydration: As the prompt specifies N-Fmoc-L-alanine Hydrate (B1144303), the role of water is intrinsic to the structure. Water is not merely a passive solvent but an active component of the self-assembled structure. Water molecules can be incorporated into the fibrillar structure, forming hydration shells and mediating interactions through hydrogen bonding. The entropic penalty of organizing water molecules around the hydrophobic Fmoc groups is a key thermodynamic driver for the initial aggregation. rsc.org The ability of the final nanofibrillar network to effectively trap and structure large amounts of water is the very definition of a hydrogel. researchgate.net The precise arrangement and dynamics of these water molecules are crucial for the stability and mechanical properties of the gel.

Computational and Theoretical Investigations of N Fmoc L Alanine Hydrate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-Fmoc-L-alanine. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

The electronic properties of N-Fmoc-L-alanine are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, rich in electron density, is primarily localized on the electron-donating fluorenyl group. In contrast, the LUMO, which represents the region most susceptible to nucleophilic attack, is centered on the electron-accepting carbonyl group of the amino acid.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. For N-Fmoc-L-alanine, this gap influences its susceptibility to both electrophilic and nucleophilic attack, which is a key aspect of its role in peptide synthesis.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution across the molecule. For N-Fmoc-L-alanine, these maps reveal electron-rich regions (negative potential), such as around the oxygen atoms of the carboxyl and carbamate (B1207046) groups, which are prone to electrophilic attack. Conversely, electron-deficient areas (positive potential), like the hydrogen atoms of the amine and carboxyl groups, are susceptible to nucleophilic attack. This information is vital for predicting intermolecular interactions, including hydrogen bonding with water molecules in the hydrate (B1144303) form.

Reactivity descriptors, such as Fukui functions, can be calculated to further refine the prediction of reactive sites. These descriptors help in identifying which atoms within the molecule are most likely to donate or accept electrons during a chemical reaction, providing a more nuanced understanding of its reactivity profile.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics of N-Fmoc-L-alanine hydrate and its interactions with the surrounding solvent molecules. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior in a condensed phase.

The interaction between N-Fmoc-L-alanine and water molecules is a critical aspect of its hydrated state. MD simulations can map the hydration shell around the molecule, identifying the specific sites where water molecules are most likely to be found and the nature of their interactions. Hydrogen bonds are formed primarily between the water molecules and the polar groups of the N-Fmoc-L-alanine molecule, namely the carboxyl and carbamate groups. These interactions are essential for the dissolution of the molecule in aqueous environments and for the stability of the hydrate crystal structure.

Radial distribution functions (RDFs) derived from MD simulations can quantify the probability of finding a water molecule at a certain distance from a specific atom in the N-Fmoc-L-alanine molecule. The analysis of RDFs provides detailed information about the structure of the hydration shell and the strength of the solute-solvent interactions. For instance, sharp peaks in the RDF indicate well-defined and stable hydrogen bonds.

Mechanistic Studies of Chemical Transformations Involving N-Fmoc-L-alanine

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions involving N-Fmoc-L-alanine. By modeling the potential energy surfaces of these reactions, researchers can identify transition states, calculate activation energies, and determine the most probable reaction pathways.

Theoretical Elucidation of Cyclization Mechanisms in Dipeptides

Dipeptides, particularly those with a free N-terminus, can undergo intramolecular cyclization to form 2,5-diketopiperazines (DKPs), a reaction that can be a significant side reaction in peptide synthesis. Theoretical studies, often employing DFT, have shed light on the mechanism of this transformation.

The generally accepted mechanism involves a nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the C-terminal amino acid. This process is often catalyzed by the presence of a base or can be induced by heat. Computational models of this reaction for various dipeptides have shown that the presence of a water molecule can facilitate the reaction by acting as a proton shuttle, thereby lowering the activation energy barrier.

Computational Insights into Fmoc Deprotection Pathways

The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis (SPPS). This reaction is typically carried out using a secondary amine base, such as piperidine (B6355638). Computational studies can provide a detailed understanding of the reaction mechanism and the factors that influence its efficiency.

The deprotection of the Fmoc group proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This multi-step process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by the base. This deprotonation is the rate-determining step and leads to the formation of a carbanion intermediate. This intermediate is stabilized by the aromatic fluorenyl system. Subsequently, the intermediate undergoes a β-elimination, leading to the cleavage of the C-O bond and the formation of dibenzofulvene and the deprotected amine. The liberated dibenzofulvene is then scavenged by the excess amine base to prevent it from reacting with the newly deprotected N-terminus of the peptide.

While detailed quantum chemical calculations providing the full energy profile for this reaction on N-Fmoc-L-alanine are not extensively published, the general mechanism is well-established. Computational models could be used to investigate the influence of the specific amino acid side chain on the acidity of the C9 proton and the stability of the carbanion intermediate, thereby providing insights into the kinetics of deprotection for different Fmoc-amino acids.

Predictive Modeling for Spectroscopic Properties and Structural Stability

Computational methods are highly effective in predicting the spectroscopic properties of molecules like N-Fmoc-L-alanine, which can then be compared with experimental data for validation of both the theoretical model and the experimental structure.

Theoretical calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. By modeling the vibrational modes of this compound, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular chemical bonds. This allows for a detailed interpretation of the experimental data and can be used to identify the presence of specific functional groups and intermolecular interactions, such as the hydrogen bonds involving the water molecule in the hydrate.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using quantum chemical methods. These theoretical predictions can aid in the assignment of signals in the experimental ¹H and ¹³C NMR spectra of N-Fmoc-L-alanine, providing valuable information about the electronic environment of each atom in the molecule.

Computational methods can also be used to assess the structural stability of different conformers of this compound. By calculating the relative energies of various possible conformations, the most stable structures can be identified. These calculations can also provide insights into the energy barriers for conformational changes, which is important for understanding the molecule's flexibility.

Interaction Energy Analysis in Fmoc-Peptide Self-Assembly

N-Fmoc-protected amino acids are known to self-assemble into various nanostructures, such as gels, fibers, and nanotubes. Understanding the driving forces behind this self-assembly is crucial for the rational design of new biomaterials. Interaction energy analysis, performed using computational methods, can quantify the contributions of different types of non-covalent interactions to the stability of these assemblies.

The self-assembly of Fmoc-peptides is primarily driven by a combination of π-π stacking interactions between the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones. Computational analysis allows for the dissection of the total interaction energy into its components, such as electrostatic, van der Waals, and dispersion forces.

For a dimer of N-Fmoc-L-alanine molecules, calculations can determine the optimal geometry for π-π stacking of the fluorenyl rings and the strongest hydrogen bonding arrangement between the amino acid moieties. By analyzing the interaction energies, it is possible to understand how the interplay between these different forces leads to the formation of stable, ordered aggregates. These computational insights are essential for predicting how changes in the amino acid sequence or the chemical environment will affect the self-assembly process, thereby guiding the development of new functional materials.

Emerging Research Frontiers and Future Prospects for N Fmoc L Alanine Hydrate

Exploration of Novel Chemical Biology Applications

The unique properties of N-Fmoc-L-alanine are being leveraged for sophisticated applications in chemical biology, moving beyond simple peptide synthesis. Researchers are utilizing it in the development of advanced tools for proteomics and drug discovery. advancedchemtech.comfishersci.ca One significant area is the creation of customized peptide libraries for high-throughput screening (HTS). nbinno.com By incorporating N-Fmoc-L-alanine and its derivatives into combinatorial synthesis strategies, vast libraries of unique peptide sequences can be generated. These libraries are instrumental in screening for novel peptide-based drugs, identifying molecules with high binding affinity and specific biological functions. nbinno.com

Furthermore, the incorporation of Fmoc-amino acids like N-Fmoc-L-alanine into peptide structures can influence their pharmacokinetic properties, a critical aspect of drug development. nbinno.com The inherent hydrophobicity of the Fmoc group can be strategically used to modulate the properties of peptide-based therapeutics. rsc.org This opens up avenues for designing drugs with improved stability and cellular uptake. The versatility of N-Fmoc-L-alanine also extends to its use in producing recombinant proteins and investigating protein-protein interactions, which are fundamental to understanding cellular processes and disease mechanisms. nbinno.comchemimpex.com

| Application Area | Specific Use of N-Fmoc-L-alanine Hydrate (B1144303) | Research Objective |

| Drug Discovery | Building block for peptide library synthesis. nbinno.com | High-throughput screening for novel therapeutic candidates. nbinno.com |

| Pharmaceuticals | Synthesis of peptide-based therapeutics. nbinno.comchemimpex.com | Development of drugs with enhanced stability and efficacy. nbinno.com |

| Proteomics | Creation of customized peptides. nbinno.comadvancedchemtech.com | Investigation of protein function and interactions. nbinno.com |

| Biotechnology | Component in recombinant protein production. chemimpex.com | Enhancing the efficiency of protein expression systems. chemimpex.com |

Advancements in Materials Science Through Fmoc-Alanine Based Self-Assemblies

A highly promising frontier for N-Fmoc-L-alanine is in materials science, driven by the self-assembly properties of Fmoc-amino acids. rsc.org The Fmoc group, with its aromatic and hydrophobic nature, can induce the spontaneous organization of the molecule into well-defined nanostructures. rsc.orgmanchester.ac.uk This process is primarily driven by π-π stacking interactions between the fluorenyl groups and hydrogen bonding between the amino acid components. manchester.ac.uk

Researchers have demonstrated that Fmoc-amino acids and short peptides can self-assemble in aqueous solutions to form nanofibers, nanotubes, and hydrogels. manchester.ac.uk These self-assembled materials are gaining significant attention for their potential in biomedical applications such as 3D cell culture, tissue engineering, and controlled drug delivery. manchester.ac.ukrsc.org For instance, hydrogels formed from Fmoc-peptide derivatives create a highly hydrated scaffold that mimics the extracellular matrix, providing a suitable environment for cell growth. manchester.ac.uk

Studies on related Fmoc-dipeptides, such as Fmoc-diphenylalanine, have provided deep insights into the mechanism of self-assembly, showing that factors like pH can significantly influence the resulting nanostructures, leading to the formation of flexible fibrils or rigid ribbons. nih.gov Interestingly, research has also shown that the traditional β-sheet-like hydrogen bonding, once thought to be crucial, is not an absolute requirement for the self-assembly of some Fmoc-conjugated peptides, broadening the scope for designing novel self-assembling materials. acs.org The ability to tailor the mechanical and chemical properties of these materials by altering the peptide sequence makes Fmoc-alanine a versatile building block for creating functional biomaterials. manchester.ac.uk

| Self-Assembled Structure | Driving Forces | Potential Applications | Key Research Findings |

| Nanofibers/Fibrils | π-π stacking, Hydrogen bonding. manchester.ac.uk | Tissue engineering, Templating. manchester.ac.uk | pH can control fibril morphology and hydrogel properties. nih.gov |

| Hydrogels | Entanglement of fibrous networks. manchester.ac.ukacs.org | 3D cell culture, Drug delivery. manchester.ac.ukrsc.org | Can form rigid gels at very low concentrations (e.g., 0.01 wt%). acs.org |

| Nanotubes/Ribbons | Molecular arrangement in solution. manchester.ac.uknih.gov | Biomaterials, Biosensors. | Formation of distinct structures (e.g., flat rigid ribbons) at intermediate pH values. nih.gov |

Integration into Advanced Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a critical technology in medicine and biotechnology. N-Fmoc-L-alanine and its derivatives are emerging as valuable tools in this field. The Fmoc-amino acid structure provides a versatile scaffold that can be integrated into larger biomolecular constructs.

While direct examples involving N-Fmoc-L-alanine hydrate are part of this emerging research, studies on closely related compounds like Fmoc-N-methyl-L-alanine highlight the potential. This derivative is used to attach biomolecules to drugs or imaging agents, thereby enhancing their targeting capabilities. chemimpex.com The principle relies on using the amino acid as a stable linker, with the Fmoc group facilitating its incorporation during synthesis. This approach can be used to create antibody-drug conjugates (ADCs) or targeted imaging probes, where the peptide component directs the conjugate to a specific biological target. The inherent biocompatibility of the amino acid scaffold makes it an ideal choice for such in-vivo applications. chemimpex.com

The ability to synthesize custom peptides using N-Fmoc-L-alanine allows for the creation of specific linkers that can be cleaved by enzymes present at a target site, enabling site-specific drug release. This strategy is being explored to reduce off-target effects and increase the therapeutic efficacy of potent drugs.

Computational Design and Optimization of Next-Generation Fmoc-Amino Acid Building Blocks

The future development of Fmoc-amino acid applications is increasingly being driven by computational design. simonsfoundation.org Researchers are using computational modeling to predict the self-assembly behavior of new Fmoc-peptide sequences and to design next-generation building blocks with tailored properties. acs.org By simulating molecular interactions, scientists can understand how changes in the amino acid side chain or the protecting group will affect the final material properties. rsc.org

This in-silico approach accelerates the discovery of novel biomaterials and functional peptides. For example, computational studies can help identify sequences that will form hydrogels with specific mechanical strengths or that will respond to particular stimuli like pH or temperature. simonsfoundation.org This is crucial for designing "smart" materials for applications like on-demand drug delivery or responsive biosensors.

Furthermore, computational methods are being used to design novel, non-natural Fmoc-amino acid building blocks that expand the chemical space beyond the canonical 20 amino acids. simonsfoundation.org These custom-designed building blocks can introduce new functionalities, such as specific reactive groups for bioconjugation or altered electronic properties. rsc.orgrsc.org The integration of computational design with automated solid-phase peptide synthesis allows for the rapid prototyping and testing of these new molecules, paving the way for the development of highly optimized Fmoc-amino acid-based materials and therapeutics. rsc.org

Q & A

Q. What are the standard synthetic protocols for preparing N-Fmoc-L-alanine Hydrate?

this compound is synthesized by reacting L-alanine with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) in a biphasic system. A typical protocol involves dissolving L-alanine in a sodium bicarbonate solution, adding Fmoc-OSu dissolved in acetonitrile, and stirring the mixture at room temperature. The product is extracted using ethyl acetate, washed with water, and purified via recrystallization or column chromatography. Critical parameters include maintaining a pH of 8–9 and stoichiometric control to minimize side reactions .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

In SPPS, this compound serves as a protected amino acid building block. The Fmoc group is cleaved using 20% piperidine in DMF, exposing the α-amino group for subsequent coupling. Its compatibility with orthogonal protection strategies (e.g., acid-labile side-chain protecting groups) makes it essential for constructing complex peptides. Post-coupling, Kaiser or chloranil tests confirm reaction completeness .

Q. What analytical techniques are recommended for characterizing this compound?

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% typical).

- NMR : H and C NMR verify structural integrity (e.g., Fmoc aromatic protons at 7.2–7.8 ppm).

- Mass Spectrometry : ESI-MS confirms molecular weight (311.3 g/mol for anhydrous form; +18 g/mol for hydrate) .

Advanced Research Questions

Q. How should researchers address the hygroscopic nature of this compound during experimental procedures?

The hydrate form is prone to water absorption, which can alter reactivity. Store at –20°C in a desiccator with silica gel. During use, pre-dry the compound under vacuum (0.1 mmHg, 4 hours) and handle under inert gas (argon/N) in anhydrous solvents (e.g., DMF, DCM). Monitor water content via Karl Fischer titration .

Q. What factors contribute to low coupling efficiency of this compound in peptide synthesis, and how can they be optimized?

Low efficiency may arise from:

- Steric hindrance : Use HOBt/DIC or Oxyma Pure/DIC activation to enhance coupling kinetics.

- Incomplete Fmoc deprotection : Ensure piperidine treatment time (>5 minutes) and avoid over-neutralization.

- Solvent polarity : Optimize DMF/DCM ratios to balance solubility and reaction rates. Monitor by FT-IR (amide bond formation at 1650 cm) .

Q. What strategies are employed to synthesize isotope-labeled derivatives of this compound for structural studies?

Isotope-labeled analogs (e.g., C, N) are synthesized using labeled L-alanine precursors. For N labeling, N-alanine is reacted with Fmoc-OSu under standard conditions. Purification via preparative HPLC (0.1% TFA modifier) ensures isotopic integrity. These derivatives are critical for NMR-based conformational studies .

Q. How can enantiomeric purity of this compound be validated and maintained during storage?

Enantiomeric excess (>99%) is confirmed via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) or F NMR with chiral shift reagents. To prevent racemization, avoid prolonged exposure to basic conditions (pH >10) and UV light. Long-term storage in amber vials at –20°C is recommended .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH Stability : Stable at pH 4–8; rapid Fmoc cleavage occurs below pH 2 (TFA) or above pH 10 (piperidine).

- Thermal Stability : Decomposes at >150°C (TGA data). Short-term heating (<50°C) in solution is tolerated.

- Light Sensitivity : UV exposure accelerates degradation; use light-protected containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.